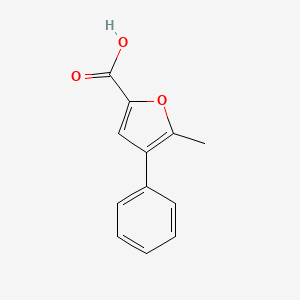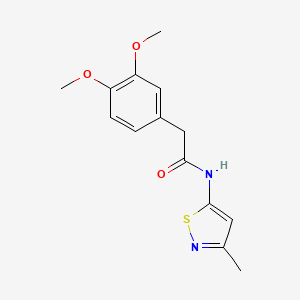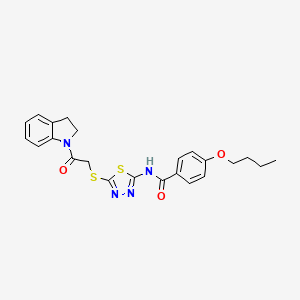![molecular formula C25H30N2O3S B2903667 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole CAS No. 878060-75-4](/img/structure/B2903667.png)
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). mTOR is a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Overexpression of mTOR has been associated with various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, inhibition of mTOR has emerged as a promising therapeutic strategy for the treatment of these diseases.
Mechanism of Action
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole inhibits mTOR by binding to the active site of the protein kinase. This prevents the phosphorylation of downstream targets of mTOR, including p70S6 kinase and eukaryotic initiation factor 4E-binding protein 1 (4EBP1). This leads to the inhibition of protein synthesis, cell growth, and cell proliferation.
Biochemical and physiological effects:
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of mTOR and its downstream targets, leading to the inhibition of protein synthesis and cell growth. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional organelles and proteins.
Advantages and Limitations for Lab Experiments
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole has several advantages for lab experiments. It is a potent and selective inhibitor of mTOR, which makes it a useful tool for studying the role of mTOR in various biological processes. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole has also been shown to have good pharmacokinetic properties in animal models, which makes it suitable for in vivo studies.
However, there are also some limitations to the use of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole in lab experiments. It has been shown to have off-target effects on other protein kinases, which may complicate data interpretation. In addition, the optimal dosing and administration of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole may vary depending on the experimental model and the disease being studied.
Future Directions
There are several future directions for the study of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole. One area of research is the development of combination therapies that target mTOR and other signaling pathways. Another area of research is the identification of biomarkers that predict response to 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole treatment. Additionally, the use of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole in combination with other treatment modalities, such as immunotherapy, is an area of active investigation.
Synthesis Methods
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole can be synthesized using a multi-step process. The first step involves the reaction of 2-azepanone with ethyl 2-bromoacetate to form 1-(2-azepan-1-yl)-2-oxoethyl acetate. The second step involves the reaction of 1-(2-azepan-1-yl)-2-oxoethyl acetate with 3-(2,5-dimethylbenzenesulfonyl)indole to form 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole. The synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole has been described in detail in several research articles.
Scientific Research Applications
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
In addition to cancer, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole has been studied for its potential therapeutic applications in other diseases. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(2,5-dimethylphenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3S/c1-19-11-12-20(2)21(15-19)18-31(29,30)24-16-27(23-10-6-5-9-22(23)24)17-25(28)26-13-7-3-4-8-14-26/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCRBJTVXSYXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2903591.png)


![2-(2-Chloroacetyl)-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide](/img/structure/B2903600.png)
![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2903601.png)
![3-Phenylmethoxyspiro[3.3]heptan-2-one](/img/structure/B2903602.png)
![Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate](/img/structure/B2903603.png)
![Ethyl 5-acetyl-2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2903605.png)
![N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2903606.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2903607.png)